molecular formula C43H68N14O8 B10848760 For-RYYRIK-NH2

For-RYYRIK-NH2

Cat. No.: B10848760
M. Wt: 909.1 g/mol
InChI Key: ZABHXVCIKRRWGE-OLPQHFNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

For-RYYRIK-NH2 is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (Fluorenylmethyloxycarbonyl) strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

For-RYYRIK-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

For-RYYRIK-NH2 has several applications in scientific research:

Mechanism of Action

For-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1. It acts as an antagonist, inhibiting the receptor’s activation by nociceptin. This interaction prevents the downstream signaling pathways that lead to hyperalgesia. The key molecular targets include G-protein coupled receptors and the inhibition of adenylate cyclase activity .

Comparison with Similar Compounds

Similar Compounds

    Acetyl-Arginine-Tyrosine-Tyrosine-Arginine-Tryptophan-Lysine-Amide (Ac-RYYRWK-NH2): A similar peptide with a tryptophan residue instead of isoleucine.

    Isovaleryl-Arginine-Tyrosine-Tyrosine-Arginine-Isoleucine-Lysine-Amide (IsoVa-RYYRIK-NH2): A variant with an isovaleryl group at the N-terminus

Uniqueness

For-RYYRIK-NH2 is unique due to its specific binding affinity and antagonistic properties towards the nociceptin receptor ORL1. Its structure-activity relationship studies have highlighted the importance of the N-terminal acetyl group and the arginine residues for receptor binding .

Properties

Molecular Formula

C43H68N14O8

Molecular Weight

909.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ZABHXVCIKRRWGE-OLPQHFNPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O

Origin of Product

United States

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